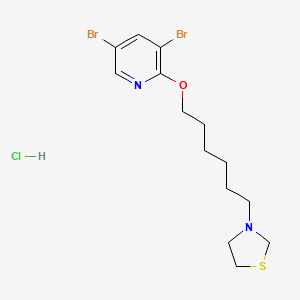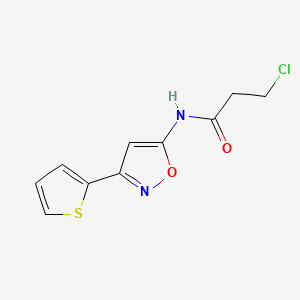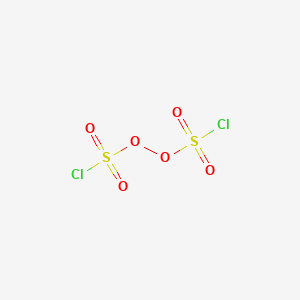![molecular formula C15H33NSi B14674258 1-{[Dibutyl(methyl)silyl]methyl}piperidine CAS No. 37907-62-3](/img/structure/B14674258.png)
1-{[Dibutyl(methyl)silyl]methyl}piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[Dibutyl(methyl)silyl]methyl}piperidine is an organic compound with the molecular formula C15H33NSi. It is a derivative of piperidine, a six-membered heterocyclic amine. The compound features a silyl group, which is a silicon-containing functional group, attached to the piperidine ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
The synthesis of 1-{[Dibutyl(methyl)silyl]methyl}piperidine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and a silylating agent such as dibutyl(methyl)silyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silylating agent. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: Piperidine is reacted with dibutyl(methyl)silyl chloride in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by distillation or chromatography to obtain pure this compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
1-{[Dibutyl(methyl)silyl]methyl}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The silyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction yields.
Wissenschaftliche Forschungsanwendungen
1-{[Dibutyl(methyl)silyl]methyl}piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to piperidine-based drugs.
Wirkmechanismus
The mechanism of action of 1-{[Dibutyl(methyl)silyl]methyl}piperidine involves its interaction with molecular targets such as enzymes and receptors. The silyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperidine ring can engage in hydrogen bonding and other interactions with biological macromolecules, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
1-{[Dibutyl(methyl)silyl]methyl}piperidine can be compared with other silyl-substituted piperidines and piperidine derivatives:
Eigenschaften
CAS-Nummer |
37907-62-3 |
|---|---|
Molekularformel |
C15H33NSi |
Molekulargewicht |
255.51 g/mol |
IUPAC-Name |
dibutyl-methyl-(piperidin-1-ylmethyl)silane |
InChI |
InChI=1S/C15H33NSi/c1-4-6-13-17(3,14-7-5-2)15-16-11-9-8-10-12-16/h4-15H2,1-3H3 |
InChI-Schlüssel |
ZXIXBBVTROTCFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Si](C)(CCCC)CN1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



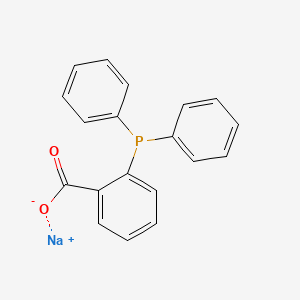

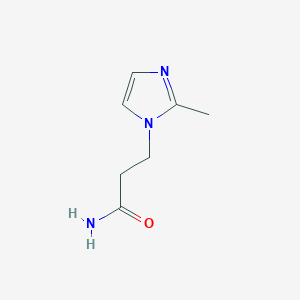
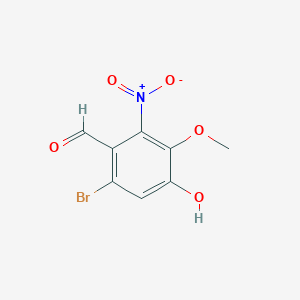
![N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine](/img/structure/B14674199.png)
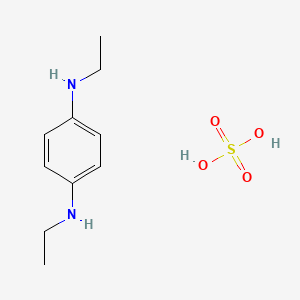
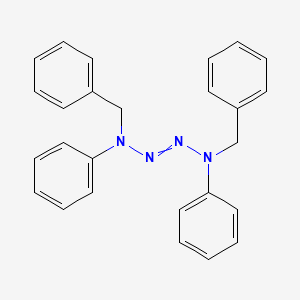

![Thiazole, 4-[4-[bis(2-chloroethyl)amino]phenyl]-2-methyl-](/img/structure/B14674223.png)
